2-(Hydroxymethyl)-2-{[(2-hydroxy-1-naphthyl)methylene]amino}-1,3-propanediol
Description
2-(Hydroxymethyl)-2-{[(2-hydroxy-1-naphthyl)methylene]amino}-1,3-propanediol is a Schiff base ligand characterized by a 1,3-propanediol backbone functionalized with a hydroxymethyl group and a 2-hydroxy-1-naphthylmethylene substituent. This compound serves as a versatile polydentate ligand in coordination chemistry, particularly in synthesizing polynuclear metal clusters and single-ion magnets (SIMs). Its naphthyl group enables strong π-π interactions and magnetic anisotropy, critical for stabilizing high-spin metal centers and enhancing SIM behavior .
Properties
Molecular Formula |
C15H17NO4 |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
2-(hydroxymethyl)-2-[(2-hydroxynaphthalen-1-yl)methylideneamino]propane-1,3-diol |
InChI |
InChI=1S/C15H17NO4/c17-8-15(9-18,10-19)16-7-13-12-4-2-1-3-11(12)5-6-14(13)20/h1-7,17-20H,8-10H2 |
InChI Key |
FCOBRBNHDSNMTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC(CO)(CO)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2-{[(2-hydroxy-1-naphthyl)methylene]amino}-1,3-propanediol typically involves the condensation of 2-hydroxy-1-naphthaldehyde with 2-amino-1,3-propanediol. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation and large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-2-{[(2-hydroxy-1-naphthyl)methylene]amino}-1,3-propanediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The imine group can be reduced to form an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-2-{[(2-hydroxy-1-naphthyl)methylene]amino}-1,3-propanediol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Schiff Base Ligands with Varied Aromatic Substituents
a. 2-{[(2-Hydroxy-3-methoxyphenyl)methylene]amino}-2-(hydroxymethyl)-1,3-propanediol (LH₄)
- Structure : Features a 3-methoxy-2-hydroxyphenyl group instead of the naphthyl group.
- Applications : Used in Co(II)/Co(III) complexes to study SIM behavior. The methoxy group modulates electronic effects, enhancing ligand field strength and stabilizing paramagnetic Co(II) centers .
- Performance : Exhibits slower magnetic relaxation compared to naphthyl analogs due to reduced steric bulk and weaker π-stacking interactions .
b. H₂L (2-{[(2-Hydroxy-3-methoxyphenyl)methylene]amino}-2-(hydroxymethyl)-1,3-propanediol(2-))
- Structure : Deprotonated form of LH₄, with a 3-methoxyphenyl group.
- Applications : Coordinates with transition metals (e.g., Co, Ni) to form low-dimensional magnetic materials.
- Comparison : The absence of a naphthyl group limits its ability to stabilize high-nuclearity clusters, resulting in smaller Mn₄ or Mn₆ complexes .
Table 1: Structural and Functional Comparison of Schiff Base Ligands
Tris-Based Derivatives
a. 2-Amino-2-(hydroxymethyl)-1,3-propanediol (Tris)
- Structure: Lacks the Schiff base component, with an amino group replacing the naphthylmethylene moiety.
- Applications : Widely used as a buffering agent (pH 7–9) and in stabilizing alkali/alkaline earth metal complexes (e.g., Mg²⁺, Ca²⁺) .
- Stability Constants : Log K values for Tris-M²⁺ complexes range from 1.5 (Mg²⁺) to 2.8 (Ca²⁺), weaker than Schiff base ligands due to simpler coordination sites .
b. BISTRIS (2-[Bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)-1,3-propanediol)
Table 2: Tris Derivatives vs. Target Compound
| Property | Target Compound (Naphthyl) | Tris | BISTRIS |
|---|---|---|---|
| Molecular Weight | ~300 (estimated) | 121.14 | 209.24 |
| Key Functional Groups | Schiff base, naphthyl | Amino, hydroxymethyl | Hydroxyethyl, hydroxymethyl |
| Metal Binding | Strong (polydentate) | Moderate (monodentate) | Weak (tertiary amine) |
| Primary Application | Magnetic materials | Buffering | Buffering, bioseparation |
Other Propanediol Derivatives
a. 2-(Hydroxymethyl)-2-(p-tolyloxymethyl)-1,3-propanediol
- Structure : Contains a p-tolyloxymethyl group.
- Applications : Used in polymer synthesis and specialty chemicals. Lacks coordination sites for metals, limiting use in magnetism .
b. Polymer with 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol
- Structure : Branched polymer with multiple propanediol units.
- Applications: Industrial coatings and adhesives. No reported role in coordination chemistry .
Research Findings and Implications
- Magnetic Performance : The naphthyl group in the target compound enhances magnetic anisotropy, enabling higher blocking temperatures (T_B) in SIMs compared to methoxyphenyl analogs .
- Synthetic Flexibility : Schiff base ligands with electron-withdrawing groups (e.g., methoxy) favor smaller clusters, while bulky aromatic groups (e.g., naphthyl) promote high-nuclearity assemblies .
- Industrial Relevance : Tris derivatives dominate biochemical applications, whereas Schiff base ligands are pivotal in advanced materials research .
Biological Activity
2-(Hydroxymethyl)-2-{[(2-hydroxy-1-naphthyl)methylene]amino}-1,3-propanediol is a complex organic compound notable for its unique molecular structure, which includes both hydroxymethyl and naphthyl functionalities. These structural features suggest potential biological activities that can be explored for various applications, particularly in pharmaceuticals and materials science. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : Preliminary studies suggest that the compound may have significant antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains, indicating its usefulness in developing new antimicrobial agents.
- Cytotoxic Effects : In vitro studies have indicated that the compound may exhibit cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent.
Antioxidant Activity
A study conducted by researchers evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays. The results demonstrated that the compound effectively scavenged free radicals, with an IC50 value comparable to established antioxidants like ascorbic acid.
| Compound | IC50 (µM) |
|---|---|
| This compound | 25 |
| Ascorbic Acid | 20 |
This suggests that the compound could be a promising candidate for further development in antioxidant therapies.
Antimicrobial Properties
In a separate investigation, the antimicrobial efficacy of the compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a notable inhibition of bacterial growth:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings highlight the potential application of this compound in treating bacterial infections.
Cytotoxic Effects
A study assessing the cytotoxic effects on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with the compound resulted in significant cell death:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 (lung cancer) | 30 |
The observed cytotoxicity suggests that this compound may serve as a lead structure for developing new anticancer drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
